molecular formula C7H6BrNO2S B068495 4-Bromo-2-(2-nitroprop-1-en-1-yl)thiophene CAS No. 175205-19-3

4-Bromo-2-(2-nitroprop-1-en-1-yl)thiophene

Cat. No. B068495
CAS RN: 175205-19-3
M. Wt: 248.1 g/mol
InChI Key: DEFWRSIMNNRSKK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of thiophene derivatives, including compounds similar to 4-Bromo-2-(2-nitroprop-1-en-1-yl)thiophene, typically involves reactions like Suzuki coupling, which has been demonstrated in the synthesis of a related compound, 3-bromo-2-methyl-5-(4-nitrophenyl)thiophene. This process utilizes 4-bromo-5-methylthiophen-2-ylboronic acid and iodonitrobenzene, showcasing a typical pathway for introducing bromo and nitro groups into the thiophene structure (Balakit et al., 2017).

Molecular Structure Analysis

The molecular structure of thiophene derivatives is often confirmed using techniques such as NMR, HRMS, FT-IR, and X-ray crystallography. These methodologies provide comprehensive details about the geometric parameters and vibrational frequencies, which are crucial for understanding the compound's structural integrity and its electronic properties, such as HOMO and LUMO energies (Balakit et al., 2017).

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis Techniques : The synthesis of thiophene derivatives, like 4-Bromo-2-(2-nitroprop-1-en-1-yl)thiophene, often involves reactions with amines and other nucleophiles. For instance, 3-Bromo-2-nitrobenzo[b]thiophene reacted with amines to produce N-substituted thiophene derivatives (Guerrera, Salerno, Lamartina, & Spinelli, 1995).
  • Vibrational Spectra and DFT Simulations : A thiophene derivative's structure can be confirmed using techniques like NMR, mass spectrometry, and infrared spectroscopy. Vibrational spectra and DFT simulations provide insights into the geometric and electronic properties of these compounds (Balakit et al., 2017).

Chemical Properties and Reactions

  • Aromatic Nucleophilic Substitution : The reaction of thiophene derivatives with nucleophiles, under certain conditions, leads to unexpected isomers. This highlights the potential for diverse synthetic routes in thiophene chemistry (Cosimelli, Lamartina, & Spinelli, 2001).
  • Electron-Transfer Reactions : In reactions involving 2-nitropropane anion and alpha-bromoketones derived from nitrothiophene, an electron-transfer chain reaction can be utilized to synthesize a variety of chalcone analogues (Curti, Gellis, & Vanelle, 2007).

Material Science Applications

  • Photostabilization of Polymers : Thiophene derivatives can be used as photostabilizers for materials like poly(vinyl chloride). They help in reducing the level of photodegradation, indicating potential applications in material science (Balakit et al., 2015).
  • Optical Properties and Solid-State Emission : The postfunctionalization of polythiophenes can tune their optical properties. Different substituents can affect fluorescence yield and emission characteristics, making them useful in electronic and photonic devices (Li, Vamvounis, & Holdcroft, 2002).

properties

IUPAC Name

4-bromo-2-[(E)-2-nitroprop-1-enyl]thiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrNO2S/c1-5(9(10)11)2-7-3-6(8)4-12-7/h2-4H,1H3/b5-2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEFWRSIMNNRSKK-GORDUTHDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC1=CC(=CS1)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C1=CC(=CS1)Br)/[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2-(2-nitroprop-1-en-1-yl)thiophene

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